モグロシドIII

説明

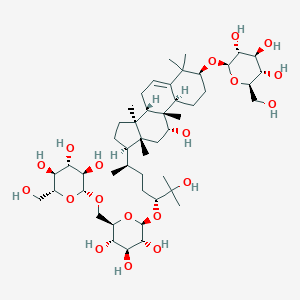

Mogroside III is a glycoside of cucurbitane derivative . It is typically found in certain plants, such as the fruit of the gourd vine luo han guo (Siraitia grosvenorii) . It is a triterpenoid glycoside and a nonsugar sweetener .

Synthesis Analysis

The synthesis of Mogroside III involves the catalytic activity of glycosyltransferase UGT94-289-3 . The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units .

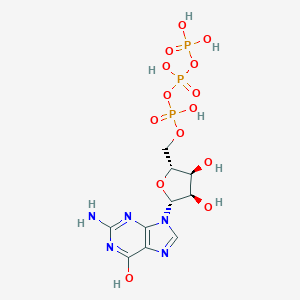

Molecular Structure Analysis

Mogroside III has a molecular formula of C48H82O19 . Its structure consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .

Chemical Reactions Analysis

The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . Under suitable catalytic conditions, UGT94-289-3 could efficiently convert the mogrosides with less than three glucose units into structurally diverse sweet mogrosides .

Physical And Chemical Properties Analysis

Mogroside III has a density of 1.4±0.1 g/cm3, a boiling point of 1048.3±65.0 °C at 760 mmHg, and a flash point of 587.8±34.3 °C . It has 19 H bond acceptors, 13 H bond donors, and 14 freely rotating bonds .

科学的研究の応用

代謝工学

モグロシドIIIは、モグロシドの生産のための強力で環境に優しいツールキットを開発するための植物代謝工学で使用されてきました。 このアプリケーションは、遺伝子組み換えタバコにおけるthis compoundの生産を強化することに重点を置いており、大規模生産に適用できる可能性があります。 .

生体変換経路

植物の根内菌類に関する研究では、this compoundに対する様々な生体変換経路が示されています。 これは、LHG抽出物を唯一の炭素源とする基本培地において、β-グルコシダーゼ活性の炭素源と窒素源の濃度への影響を調査することを含みます。 .

薬理学的研究

This compoundは、抗酸化、抗糖尿病、抗がん作用など、いくつかの薬理学的特性を示します。 これは、トリテルペノイド配糖体であり、ショ糖よりも甘い無糖甘味料です。 . さらに、PI3Kシグナル伝達経路を活性化することにより、IR-HepG2細胞におけるインスリン抵抗性を逆転させる役割について研究されています。 .

グリコシル化研究

苦味のあるモグロシドIIEとIIIのグリコシル化を研究するために、グリコシルトランスフェラーゼUGT94-289-3の触媒活性を試験管内で調べたところ、4〜6個のグルコース単位を含む甘いモグロシドが生成されました。 これは、果実の熟成後のプロセスを理解する上で重要です。 .

作用機序

Target of Action

Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.

Mode of Action

Mogroside III exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .

Biochemical Pathways

Mogroside III affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .

Pharmacokinetics

It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of Mogroside III.

Result of Action

Mogroside III has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Action Environment

The action of Mogroside III can be influenced by various environmental factors. For instance, the production of Mogroside III varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of Mogroside III can be influenced by the presence of certain endophytic fungi .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Mogroside III interacts with various enzymes, proteins, and other biomolecules in the body. The chemical structure of Mogroside III consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This structure allows it to participate in various biochemical reactions. For example, Saccharomyces cerevisiae can convert Mogroside V into various mogrosides, including Mogroside III E, during fermentation .

Cellular Effects

Mogroside III has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively attenuate neurotoxicity induced by Rotenone (Rot), a neurotoxin, in SH-SY5Y cells . It reduces the overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

Mogroside III exerts its effects at the molecular level through various mechanisms. One key mechanism involves the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . This process is catalyzed by the enzyme glycosyltransferase UGT94-289-3 .

Temporal Effects in Laboratory Settings

The effects of Mogroside III change over time in laboratory settings. For instance, in engineered tobacco, the production of Mogroside III ranged from 148.30 to 252.73 ng/g FW over time . This suggests that Mogroside III is stable and does not degrade significantly over time.

Metabolic Pathways

Mogroside III is involved in several metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130567-83-8 | |

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。